molecular formula C11H16FN B8150747 2-Fluoro-4-pentylaniline

2-Fluoro-4-pentylaniline

Cat. No.: B8150747
M. Wt: 181.25 g/mol
InChI Key: YAGRIXFVNURJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-pentylaniline is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-pentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGRIXFVNURJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-pentylaniline: Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-4-pentylaniline

This compound is a key substituted aniline derivative that serves as a vital building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and liquid crystal industries. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final products, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pentyl group, a lipophilic alkyl chain, is often incorporated to enhance solubility in nonpolar media or to interact with hydrophobic pockets in target proteins. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic pathways.

Retrosynthetic Analysis: Devising Synthetic Pathways

A retrosynthetic approach to this compound reveals two principal disconnection strategies, leading to two distinct and viable synthetic routes. These routes are centered around the formation of either the C-C bond of the pentyl group or the introduction of the amino group.

G This compound This compound Disconnection 1: C-C Bond Disconnection 1: C-C Bond This compound->Disconnection 1: C-C Bond C(aryl)-C(alkyl) Disconnection 2: C-N Bond Disconnection 2: C-N Bond This compound->Disconnection 2: C-N Bond C(aryl)-N Route 1: Cross-Coupling Route 1: Cross-Coupling Disconnection 1: C-C Bond->Route 1: Cross-Coupling Route 2: Nitration and Reduction Route 2: Nitration and Reduction Disconnection 2: C-N Bond->Route 2: Nitration and Reduction Starting Material:\n2-Bromo-4-fluoroaniline Starting Material: 2-Bromo-4-fluoroaniline Route 1: Cross-Coupling->Starting Material:\n2-Bromo-4-fluoroaniline Starting Material:\n1-Fluoro-4-pentylbenzene Starting Material: 1-Fluoro-4-pentylbenzene Route 2: Nitration and Reduction->Starting Material:\n1-Fluoro-4-pentylbenzene

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via Cross-Coupling from 2-Bromo-4-fluoroaniline

This synthetic strategy is predicated on the formation of the C-C bond between the aromatic ring and the pentyl group in the final step. The key starting material for this route is 2-bromo-4-fluoroaniline, a commercially available and versatile intermediate. The introduction of the pentyl group can be achieved through well-established palladium- or nickel-catalyzed cross-coupling reactions.

Starting Material: 2-Bromo-4-fluoroaniline

2-Bromo-4-fluoroaniline is a crystalline solid that serves as an excellent precursor due to the differential reactivity of the bromine atom, which is amenable to cross-coupling reactions, while the fluorine atom and the amino group remain intact.[1][2][3] It is commercially available from various suppliers.[4]

Safety Considerations: 2-Bromo-4-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.

Synthetic Workflow: Route 1

G cluster_0 Route 1: Cross-Coupling A 2-Bromo-4-fluoroaniline C Cross-Coupling Reaction (Suzuki-Miyaura or Kumada) A->C B Pentylating Agent (e.g., n-Pentylboronic acid or Pentylmagnesium bromide) B->C D This compound C->D

Caption: Workflow for the synthesis of this compound via cross-coupling.

Key Transformation: Cross-Coupling Reactions

Two primary cross-coupling methodologies are suitable for this transformation: the Suzuki-Miyaura coupling and the Kumada coupling.

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, favored for its mild reaction conditions and the use of relatively non-toxic and stable boronic acids.[6][7] In this case, 2-bromo-4-fluoroaniline would be coupled with n-pentylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol (General):

  • To a reaction vessel, add 2-bromo-4-fluoroaniline (1.0 eq.), n-pentylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a suitable solvent (e.g., dioxane/water, toluene, DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields. For challenging substrates, such as unprotected anilines, specific ligands may be required to facilitate the catalytic cycle.[8]

  • Base: The base plays a key role in the transmetalation step of the catalytic cycle. Inorganic bases are generally preferred for their ease of removal during workup.[9]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes.[10] This method is advantageous due to the commercial availability of pentylmagnesium bromide. However, Grignard reagents are highly reactive and sensitive to moisture and protic functional groups, which can be a challenge with an unprotected aniline.[11]

Experimental Protocol (General):

  • To a flame-dried reaction vessel under an inert atmosphere, add 2-bromo-4-fluoroaniline (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Add a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄, 1-5 mol%).

  • Cool the mixture to 0 °C and slowly add a solution of pentylmagnesium bromide (1.1-1.3 eq.) in a suitable solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents.

  • Catalyst: Nickel catalysts are often effective and more economical than palladium for Kumada couplings.[10]

Route 2: Synthesis via Nitration of 1-Fluoro-4-pentylbenzene

This alternative route involves the formation of the C-N bond through the nitration of a pre-functionalized benzene ring, followed by the reduction of the nitro group to an amine. The key starting material for this pathway is 1-fluoro-4-pentylbenzene.

Starting Material: 1-Fluoro-4-pentylbenzene

1-Fluoro-4-pentylbenzene is a liquid that can be synthesized through several methods, with the Balz-Schiemann reaction of 4-pentylaniline being a prominent choice.[12][13][14]

Synthesis of 1-Fluoro-4-pentylbenzene (via Balz-Schiemann Reaction):

The Balz-Schiemann reaction provides a reliable method for the introduction of a fluorine atom onto an aromatic ring starting from an aniline.[12]

Experimental Protocol (General):

  • Diazotize 4-pentylaniline with sodium nitrite in the presence of a non-aqueous acid (e.g., HBF₄).

  • Isolate the resulting diazonium tetrafluoroborate salt.

  • Thermally decompose the isolated salt to yield 1-fluoro-4-pentylbenzene.

Synthetic Workflow: Route 2

G cluster_1 Route 2: Nitration and Reduction E 1-Fluoro-4-pentylbenzene F Nitration (HNO₃/H₂SO₄) E->F G 2-Fluoro-4-pentyl-1-nitrobenzene F->G H Reduction (e.g., SnCl₂/HCl or Catalytic Hydrogenation) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Key Transformations

The nitration of 1-fluoro-4-pentylbenzene is an electrophilic aromatic substitution reaction. The regioselectivity is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the pentyl group is also an ortho-, para-director. The desired product is 2-fluoro-4-pentyl-1-nitrobenzene, where nitration occurs ortho to the fluorine and meta to the pentyl group. The steric hindrance from the pentyl group is expected to favor nitration at the position ortho to the fluorine.

Experimental Protocol (General):

  • To a cooled (0-10 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 1-fluoro-4-pentylbenzene with vigorous stirring.

  • Maintain the temperature and stir for a specified time, monitoring the reaction by TLC or GC-MS.

  • Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to isolate the desired 2-fluoro-4-pentyl-1-nitrobenzene isomer.

Safety Considerations: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[15][16][17] The use of a cooling bath is essential, and the nitrating agent should be added slowly to maintain temperature control.

The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, including metal-acid reduction or catalytic hydrogenation.

i) Metal-Acid Reduction (e.g., SnCl₂/HCl):

This is a classic and reliable method for the reduction of aromatic nitro compounds.[18]

Experimental Protocol (General):

  • Dissolve 2-fluoro-4-pentyl-1-nitrobenzene in a suitable solvent (e.g., ethanol).

  • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir until the reaction is complete.

  • Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate tin salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product to obtain this compound.[19]

ii) Catalytic Hydrogenation:

This method is often preferred for its cleaner reaction profile and easier workup.[20][21]

Experimental Protocol (General):

  • Dissolve 2-fluoro-4-pentyl-1-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure and temperature.

  • Monitor the reaction until completion.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Comparison of Synthetic Routes

FeatureRoute 1: Cross-CouplingRoute 2: Nitration and Reduction
Starting Material Availability 2-Bromo-4-fluoroaniline is commercially available.[2][3][4]1-Fluoro-4-pentylbenzene may require synthesis (e.g., via Balz-Schiemann reaction).[12][13][14]
Number of Steps 1 step from commercially available starting material.2 steps from a synthesized starting material.
Key Challenges Optimization of cross-coupling conditions, potential for side reactions.Control of regioselectivity during nitration, handling of hazardous nitrating agents.[16][17]
Potential Yields Can be high with optimized conditions.Can be moderate to high, but depends on the yield of each step.
Scalability Generally scalable, with considerations for catalyst cost and removal.Scalable, but with significant safety considerations for the nitration step.
Green Chemistry Aspects Suzuki coupling can often be performed in greener solvents.[6]Nitration typically uses strong, corrosive acids. Catalytic hydrogenation is a greener reduction method.

Conclusion

Both the cross-coupling and the nitration/reduction routes offer viable pathways for the synthesis of this compound. The choice of the most appropriate route will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, the available equipment, and the desired purity of the final product.

  • Route 1 (Cross-Coupling) is more direct if 2-bromo-4-fluoroaniline is readily available. The Suzuki-Miyaura coupling is generally preferred due to its milder conditions and the lower toxicity of the reagents.

  • Route 2 (Nitration and Reduction) may be more cost-effective if 4-pentylaniline is a cheaper starting material, despite the additional step to synthesize 1-fluoro-4-pentylbenzene. Careful control of the nitration step is crucial to ensure the desired regioselectivity and to manage the associated safety hazards.

For drug development and process chemistry, a thorough evaluation of both routes, including optimization of reaction conditions and a full cost analysis, is recommended to identify the most efficient and scalable method for the production of this important synthetic intermediate.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. J. Chem. Soc., Chem. Commun.1972, 144a.
  • Kumada, M.; Tamao, K.; Sumitani, K. Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides. Org. Synth.1978, 58, 127.
  • Balz, G.; Schiemann, G. Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Ber. Dtsch. Chem. Ges. B1927, 60, 1186-1190.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Suzuki-Miyaura. [Link]

  • Roe, A. The Balz-Schiemann Reaction. Org. React.1949 , 5, 193-228. [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angew. Chem. Int. Ed.2022 , 61, e202208361. [Link]

  • Leggett, D. J. Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Org. Process Res. Dev.2013 , 17, 1073-1080. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules2021 , 26, 7609. [Link]

  • Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. J. Org. Chem.2021 , 86, 17621-17633. [Link]

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Org. Process Res. Dev.2018 , 22, 335-342. [Link]

  • Carl ROTH. Phenylboronic acid. [Link]

  • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Org. Synth.2022 , 99, 113-132. [Link]

  • Dhingra, S. K.; Nag, P.; Saxena, R. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chem. Sci. Trans.2015 , 4, 1149-1155. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2007 , 46, 5359-5362. [Link]

  • Nitration reaction safety. YouTube. [Link]

  • Zhang, L.; Jiang, X. Synthesis of 1,4- Difluorobenzene Using Schiemann Reaction. Organo-Fluorine Industry2015 , 1, 1-2. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. Loss Prev. Bull.2002 , 164, 13-18. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules2008 , 13, 1563-1568. [Link]

  • Unacademy. Notes on Environmental Concerns of Nitration. [Link]

  • Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. J. Inst. Eng. India Ser. E2016 , 97, 1-8. [Link]

  • Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. J. Mol. Struct.2020 , 1202, 127267. [Link]

  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. ResearchGate. [Link]

  • phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Org. Synth.1978 , 58, 127. [Link]

  • (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Org. Synth.1997 , 74, 106. [Link]

  • ChemSynthesis. 4-pentylphenol. [Link]

Sources

CAS number and chemical identifiers for 2-Fluoro-4-pentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2379553-20-3 Chemical Formula: C₁₁H₁₆FN Molecular Weight: 181.25 g/mol [1][2]

Executive Summary

2-Fluoro-4-pentylaniline is a specialized fluorinated aniline derivative serving as a critical intermediate in the synthesis of mitochondrial uncouplers and liquid crystal mesogens . Its structural uniqueness lies in the orthogonal substitution pattern: a lipophilic pentyl chain at the para-position and an electron-withdrawing fluorine atom at the ortho-position relative to the amine. This configuration modulates both the pKa of the aniline nitrogen and the overall lipophilicity (LogP) of the molecule, making it a high-value building block for fine-tuning the pharmacokinetic profiles of metabolic drugs and the dielectric anisotropy of optoelectronic materials.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates identifiers and calculated properties for this compound.

PropertyValueSource/Note
CAS Number 2379553-20-3 Chemical Abstracts Service
IUPAC Name This compoundOfficial Nomenclature
SMILES CCCCCC1=CC(F)=C(N)C=C1Canonical Structure
InChI Key Derived from structureUnique Identifier
Molecular Formula C₁₁H₁₆FN-
Molecular Weight 181.25 g/mol Calculated
Physical State Yellow Solid / OilDepending on purity/temp (Patent BR112020021466A2)
Solubility Soluble in organic solvents (DCM, Acetone, MeOH); Insoluble in waterLipophilic nature
Proton NMR (¹H) δ 6.84–6.70 (m, 3H), 4.42 (s, 2H), 2.46 (t), 1.65–1.44 (m), 0.95 (t)Patent BR112020021466A2
Fluorine NMR (¹⁹F) δ -135 to -140 ppm range (Typical for o-fluoroanilines)Estimated

Structural Analysis & Logic

The utility of this compound stems from two key structural features that influence downstream reactivity and biological interaction:

  • The Ortho-Fluorine Effect:

    • Metabolic Stability: The fluorine atom blocks the metabolically labile ortho-position, preventing unwanted hydroxylation by cytochrome P450 enzymes.

    • Electronic Modulation: Fluorine's electronegativity pulls electron density from the aromatic ring, slightly lowering the pKa of the amine group compared to non-fluorinated analogues. This is crucial for adjusting the basicity of the nitrogen when it is incorporated into heterocycles (e.g., oxadiazolopyrazines).

  • The Para-Pentyl Chain:

    • Lipophilicity: The 5-carbon alkyl chain significantly increases the LogP, facilitating membrane permeability in drug candidates and inducing nematic phase behavior in liquid crystals.

    • Steric Bulk: The chain provides a flexible steric barrier that can enhance binding selectivity in protein pockets.

Diagram: Structure-Property Relationships

G Substrate This compound (Core Structure) F_Atom Ortho-Fluorine (C-2) Substrate->F_Atom Pentyl Para-Pentyl Chain (C-4) Substrate->Pentyl Amine Amine Group (C-1) Substrate->Amine Effect_F1 Blocks Metabolic Hydroxylation F_Atom->Effect_F1 Effect_F2 Modulates pKa (Electronic Withdrawal) F_Atom->Effect_F2 Effect_P1 Increases Lipophilicity (Membrane Permeability) Pentyl->Effect_P1 Effect_P2 Induces Liquid Crystal Phases Pentyl->Effect_P2 Effect_A1 Nucleophilic Handle for Heterocycle Formation Amine->Effect_A1

Caption: Structural dissection of this compound showing how specific functional groups drive its chemical and physical properties.

Synthesis Protocols

Method A: Nitro Reduction (Industrial Standard)

This route is favored for scale-up due to the availability of nitro precursors. It involves the reduction of 2-Fluoro-4-pentyl-1-nitrobenzene.

Precursor: 2-Fluoro-4-pentyl-1-nitrobenzene (Intermediate 1-62-int in patent literature). Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C), or Iron/Ammonium Chloride.

Protocol Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-Fluoro-4-pentyl-1-nitrobenzene in Ethanol or Methanol.

  • Catalyst Addition: Add 10 wt% of Pd/C (10% loading) under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain a pressure of 1–3 atm at Room Temperature (RT) for 4–12 hours.

    • Critical Control Point: Monitor reaction progress via TLC or LC-MS to ensure complete consumption of the nitro starting material to avoid hydroxylamine byproducts.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. (Caution: Spent Pd/C is pyrophoric).

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude amine.

  • Purification: If necessary, purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Method B: Palladium-Catalyzed Cross-Coupling (Modular)

This route is preferred when the nitro precursor is not commercially available, allowing for the "installation" of the pentyl chain onto a halo-aniline scaffold.

Precursors: 4-Bromo-2-fluoroaniline + Pentylboronic acid (or Pentylzinc bromide). Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

Protocol Logic:

  • Coupling: React 4-Bromo-2-fluoroaniline with Pentylboronic acid in the presence of a base (K₂CO₃) and Pd catalyst in a Toluene/Water biphasic system.

  • Reflux: Heat to 80–100°C for 12 hours.

  • Workup: Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

Diagram: Synthesis Pathways

Synthesis Nitro 2-Fluoro-4-pentyl-1-nitrobenzene Red Reduction (H2, Pd/C) Nitro->Red Bromo 4-Bromo-2-fluoroaniline Suzuki Suzuki Coupling (Pd cat., Base) Bromo->Suzuki Boron Pentylboronic Acid Boron->Suzuki Product This compound (CAS 2379553-20-3) Red->Product Yield >90% Suzuki->Product Modular Route

Caption: Dual synthetic pathways for accessing this compound: Nitro reduction (top) and Suzuki cross-coupling (bottom).

Applications in Research & Development

A. Mitochondrial Uncouplers (Obesity & Metabolic Disease)

This compound is a documented intermediate in the synthesis of oxadiazolopyrazine derivatives, which function as mitochondrial uncouplers.[3]

  • Mechanism: These compounds dissipate the mitochondrial proton gradient, uncoupling oxidative phosphorylation from ATP synthesis. This increases energy expenditure (thermogenesis) without physical activity.

  • Role of the Intermediate: The aniline nitrogen attacks the chloropyrazine core to form the final active drug. The pentyl chain ensures the molecule can embed within the inner mitochondrial membrane.

B. Liquid Crystals (Optoelectronics)

Fluorinated alkylanilines are key precursors for liquid crystal mesogens used in LCD displays.

  • Function: The 2-fluoro substituent introduces a lateral dipole moment perpendicular to the molecular axis, which is essential for negative dielectric anisotropy materials used in Vertical Alignment (VA) modes.

  • Phase Behavior: The pentyl chain provides the necessary flexibility to stabilize the nematic phase over a wide temperature range.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS may be limited, handling should follow protocols for fluorinated anilines :

  • GHS Classification (Inferred):

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Causes irritation).

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group (browning).

References

  • Patent: BR112020021466A2 . Oxadiazolopyrazins and Oxadiazolopyridines Useful as Mitochondrial Detachers. (2020).

    • Source of synthesis method, NMR data, and application as a mitochondrial uncoupler intermedi
  • BLDpharm Product Catalog . This compound (CAS 2379553-20-3).[1][2][4]

    • Verification of CAS number and commercial availability.
  • Guidechem Chemical Database . 1-Bromo-4-pentylbenzene and derivatives.

    • Source for precursor availability and general synthesis logic for pentyl-benzenes.

Sources

health and safety information for 2-Fluoro-4-pentylaniline handling

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

2-Fluoro-4-pentylaniline (CAS: 2379553-20-3) is a specialized fluorinated aniline derivative used primarily as an intermediate in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1][2][3][4] Its structure combines the toxicity inherent to anilines with the lipophilicity of a pentyl chain and the metabolic resilience of a fluorine substituent.

This guide deviates from standard generic SDS formats to address the specific structure-activity relationship (SAR) risks associated with this molecule: enhanced skin absorption (due to the pentyl tail) and methemoglobinemia (due to the aniline core).[1]

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionOperational Implication
CAS Number 2379553-20-3Unique identifier for inventory tracking.[1][2]
Molecular Formula C₁₁H₁₆FNMW: 181.25 g/mol
Physical State Liquid (at 20°C)Risk of splashes/aerosols during transfer.
Boiling Point ~135-140°C (at 10 mmHg)Low volatility at RT, but hazardous if heated.[1]
LogP (Lipophilicity) ~4.2 (Predicted)High. Rapidly crosses skin barriers; bioaccumulative potential.
Flash Point >95°C (Predicted)Class IIIB Combustible Liquid.
pKa (Conjugate Acid) ~3.5 - 4.0Weak base; extractable with aqueous acid.[1]

*Values estimated based on structural analogs (4-pentylaniline and 2-fluoroaniline) where specific experimental data is unavailable.

Part 2: Toxicological Mechanism & Health Hazards[1]

The "Aniline Rule" & Methemoglobinemia

The primary acute health risk of this compound is Methemoglobinemia .[1] Unlike simple acids or bases that cause immediate local damage, this compound acts systemically.[1]

Mechanism of Action:

  • Absorption: The pentyl chain facilitates rapid entry through the skin or lungs.[1]

  • Metabolism: Hepatic enzymes (CYP450) oxidize the amine to an N-hydroxylamine intermediate.[1]

  • Toxicity: This intermediate oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.[5]

  • Result: Functional anemia and cellular hypoxia (Cyanosis).[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway responsible for the compound's systemic toxicity.

Methemoglobinemia_PathwayAnilineThis compound(Lipophilic Precursor)LiverHepatic Metabolism(CYP450 Oxidation)Aniline->LiverAbsorbed viaSkin/LungsNHydroxyN-Hydroxylamine(Toxic Intermediate)Liver->NHydroxyBio-activationRBCRed Blood CellInteractionNHydroxy->RBCEnters BloodstreamMetHbMethemoglobin (Fe3+)(Cannot bind O2)RBC->MetHbOxidizes Fe2+ -> Fe3+CyanosisCyanosis / Hypoxia(Tissue Starvation)MetHb->CyanosisLoss of O2 Transport

Figure 1: Mechanism of aniline-induced methemoglobinemia.[1][6] The lipophilic nature of the pentyl group accelerates the initial absorption phase.[1]

Part 3: Risk Assessment & Control Protocols

Hierarchy of Controls

For this specific compound, standard "lab coat and gloves" are insufficient due to its high lipophilicity.[1]

Engineering Controls (Level 1 - Mandatory)
  • Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Airflow: Maintain face velocity >100 fpm.

  • Schlenk Lines: If heating >50°C, use closed-system glassware (Schlenk line or rotovap) to prevent vapor release.[1]

Personal Protective Equipment (Level 2 - Critical)
  • Gloves (Double-Gloving Rule):

    • Inner Layer: Nitrile (4 mil) - Mechanical barrier.[1]

    • Outer Layer:Laminate film (Silver Shield) or Thick Viton - Chemical barrier.[1]

    • Reasoning: Standard nitrile degrades rapidly against lipophilic aromatic amines.[1]

  • Respiratory: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges (P100 pre-filter).[1]

  • Body: Tyvek lab coat or apron recommended over standard cotton to prevent skin absorption in case of splashes.[1]

Operational Workflow: Handling & Waste

The following workflow ensures safety from receipt to disposal.

Handling_WorkflowReceiptReceipt & StorageStore under Inert Gas (N2/Ar)Segregate from OxidizersUsageExperimental UseFume Hood ONLYDouble Gloves RequiredReceipt->UsageSpillSpill Event?(< 50mL)Usage->SpillAccidentWasteDisposalSegregated Halogenated Organic WasteLabel: 'Fluorinated Aniline'Usage->WasteRoutineCleanupAbsorb with VermiculiteDo NOT use Bleach (Chloramines risk)Use Acidic Water WashSpill->CleanupYesCleanup->Waste

Figure 2: Operational lifecycle for this compound, emphasizing spill response restrictions.

Part 4: Emergency Response Protocols

First Aid (Self-Validating Steps)

1. Skin Contact (Highest Risk):

  • Immediate Action: Drench with water for 15 minutes.[1][7][8] Use soap (lipophilic removal).[1]

  • Contraindication: Do NOT use alcohol or organic solvents to wash skin; this increases absorption.[1]

  • Validation: Check for "blue lip" syndrome (cyanosis) 20-60 minutes post-exposure.[1]

2. Inhalation:

  • Action: Move to fresh air immediately.

  • Medical Alert: If breathing is difficult, administer 100% Oxygen.

  • Observation: Monitor for delayed pulmonary edema and methemoglobinemia signs (headache, dizziness).[1]

3. Eye Contact:

  • Action: Flush with saline/water for 15 minutes.[1]

  • Note: Fluorinated anilines can be lachrymators; seek ophthalmologist review for corneal damage.[1]

Medical Management (For Physicians)
  • Diagnosis: Pulse oximetry may be inaccurate (often reads ~85% regardless of true saturation).[1] Co-oximetry is required to measure MetHb levels.[1]

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for symptomatic methemoglobinemia (MetHb >20-30%).[1]

  • Warning: Methylene Blue is ineffective in G6PD-deficient patients.[1]

Spill Cleanup[1]
  • Evacuate: Clear the immediate area.

  • PPE: Don full-face respirator and Silver Shield gloves.[1]

  • Absorb: Use sand, earth, or vermiculite.[1]

  • Decontaminate: Wash surface with dilute Hydrochloric Acid (1M) followed by soap water.[1]

    • Why Acid? Converts the volatile free base aniline into the non-volatile, water-soluble anilinium salt.[1]

  • Disposal: Seal in a hazardous waste container labeled "Toxic - Fluorinated Organic".

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary: 4-Pentylaniline (Analogous Structure).[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2013).[1] Methemoglobinemia: Work-Related Condition.[1] NIOSH. Retrieved from [Link]

  • Kitteringham, N. R., et al. (2011).[1] Metabolic Activation of Anilines: Mechanisms of Toxicity. Chemical Research in Toxicology. [Link][1]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-pentylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving oral bioavailability and overall drug efficacy.[3] Within the vast landscape of fluorinated building blocks, fluoroaniline derivatives are of particular importance due to their versatile reactivity, allowing for their incorporation into a wide array of bioactive scaffolds.[4] These compounds serve as key intermediates in the synthesis of a diverse range of pharmaceuticals, including kinase inhibitors, anticancer agents, and central nervous system therapeutics.[1][5][6]

This application note focuses on the potential utility of a specific, yet underexplored, fluoroaniline derivative: 2-Fluoro-4-pentylaniline . While not as extensively documented as other anilines, its unique combination of a fluorine atom at the 2-position and a pentyl group at the 4-position presents intriguing possibilities for the design of novel pharmaceutical intermediates. The lipophilic pentyl chain can enhance membrane permeability and interactions with hydrophobic pockets of target proteins, while the 2-fluoro substituent can influence the pKa of the aniline nitrogen and introduce favorable electronic interactions. This document will provide a detailed exploration of the hypothesized applications of this compound, complete with a proposed synthetic protocol and its potential incorporation into a drug discovery workflow.

Proposed Synthesis of this compound: A Multi-step Approach

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available 4-pentylaniline. This proposed synthesis involves a standard electrophilic fluorination followed by a reduction step.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Pentylaniline (CAS: 33228-44-3)[7][8][9]

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Tin(II) chloride dihydrate

  • Sodium hydroxide (5M aqueous solution)

  • Dichloromethane

Procedure:

  • N-Acetylation of 4-Pentylaniline:

    • To a solution of 4-pentylaniline (1.0 eq) in dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-pentylphenyl)acetamide.

  • Electrophilic Fluorination:

    • Dissolve the N-(4-pentylphenyl)acetamide (1.0 eq) in anhydrous acetonitrile.

    • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-(2-fluoro-4-pentylphenyl)acetamide.

  • Hydrolysis of the Acetamide:

    • To the purified N-(2-fluoro-4-pentylphenyl)acetamide (1.0 eq), add a mixture of ethanol and concentrated hydrochloric acid (3:1).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with a 5M aqueous solution of sodium hydroxide.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Hydrolysis 4-Pentylaniline 4-Pentylaniline N-(4-pentylphenyl)acetamide N-(4-pentylphenyl)acetamide 4-Pentylaniline->N-(4-pentylphenyl)acetamide Acetic anhydride, DCM N-(2-fluoro-4-pentylphenyl)acetamide N-(2-fluoro-4-pentylphenyl)acetamide N-(4-pentylphenyl)acetamide->N-(2-fluoro-4-pentylphenyl)acetamide NFSI, Acetonitrile This compound This compound N-(2-fluoro-4-pentylphenyl)acetamide->this compound HCl, Ethanol

Caption: Proposed multi-step synthesis of this compound.

Hypothesized Application in the Synthesis of a Kinase Inhibitor Intermediate

Based on the known applications of other fluoroaniline derivatives, this compound is a promising candidate as a key building block for the synthesis of kinase inhibitors. For instance, 2-fluoroaniline derivatives have been utilized in the synthesis of MEK inhibitors, a class of drugs that target the MAPK/ERK pathway, which is often dysregulated in various cancers.[5]

The following section outlines a hypothetical application of this compound in the synthesis of a novel quinazoline-based kinase inhibitor intermediate. The quinazoline scaffold is a common feature in many approved kinase inhibitors.

Experimental Protocol: Synthesis of a Hypothetical Quinazoline Intermediate

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • Hydrochloric acid (in isopropanol)

Procedure:

  • Buchwald-Hartwig Amination:

    • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

    • Add a catalytic amount of a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).

    • Add a base such as cesium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired N-(2-fluoro-4-pentylphenyl)-6,7-dimethoxyquinazolin-4-amine intermediate.

Diagram of the Hypothesized Synthetic Application:

G This compound This compound Quinazoline_Intermediate N-(2-fluoro-4-pentylphenyl)-6,7- dimethoxyquinazolin-4-amine This compound->Quinazoline_Intermediate Pd catalyst, Ligand, Base Isopropanol 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline->Quinazoline_Intermediate

Caption: Proposed synthesis of a quinazoline intermediate.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 2-fluoro-4-pentylphenyl moiety into a kinase inhibitor scaffold can be rationalized by considering its potential impact on the structure-activity relationship (SAR).[10][11]

FeaturePotential SAR Contribution
2-Fluoro Group Can act as a hydrogen bond acceptor, potentially forming key interactions with the hinge region of the kinase. It can also modulate the pKa of the aniline nitrogen, influencing its binding properties.
4-Pentyl Group The lipophilic pentyl chain can occupy a hydrophobic pocket within the kinase active site, leading to increased potency and selectivity. This can also improve the compound's pharmacokinetic profile by enhancing membrane permeability.
Aniline Linker Provides a crucial point of connection to the core scaffold (e.g., quinazoline) and its nitrogen atom can participate in hydrogen bonding interactions.

Conclusion

While direct applications of this compound in pharmaceutical intermediates are not yet widely reported in the literature, its unique structural features make it a highly attractive building block for drug discovery and development. The proposed synthetic route provides a practical approach to access this compound, and its hypothesized application in the synthesis of a quinazoline-based kinase inhibitor intermediate highlights its potential in medicinal chemistry. The strategic combination of a fluorine atom and a lipophilic alkyl chain offers a compelling avenue for fine-tuning the pharmacological properties of drug candidates. Researchers and scientists in the field are encouraged to explore the utility of this compound in their own drug discovery programs.

References

  • Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. Available at: [Link]

  • Fluoroaniline Series. Sparrow Chemical. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. PubMed. Available at: [Link]

  • Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. AGC Chemicals Americas. Available at: [Link]

  • 4-Pentylaniline | C11H17N | CID 93162. PubChem. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Fluorinated Pharmaceutical Intermediates. Pharma Innovation. Available at: [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

  • Pharmaceuticals. VanDeMark. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • 4-pentylaniline. ChemBK. Available at: [Link]

  • The Chemistry of Fluorinated Intermediates: Focus on 2-Fluoro-4-nitrobenzaldehyde. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available at: [Link]

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available at: [Link]

  • Orforglipron Intermediates: Breakthrough Production & Sales. At Tianming Pharmaceutical. Available at: [Link]

  • Structure Activity Relationships and Medicinal Chemistry. YouTube. Available at: [Link]

  • european journal of pharmaceutical and medical research. EJPMR. Available at: [Link]

  • 4-Pentylaniline. LookChem. Available at: [Link]

Sources

role of 2-Fluoro-4-pentylaniline in the synthesis of fluorinated liquid crystals.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-4-pentylaniline in the Synthesis of Negative Dielectric Anisotropy Liquid Crystals

Abstract

This guide details the synthetic utility of This compound (CAS 2379553-20-3) as a critical building block for high-performance fluorinated liquid crystals (LCs).[1] Specifically, it addresses the design of mesogens exhibiting negative dielectric anisotropy (


) , a requirement for Vertically Aligned (VA) and Fringe Field Switching (FFS) display modes.[2] We provide a validated protocol for converting this aniline precursor into a fluorinated biphenyl core via a modified Sandmeyer-Suzuki sequence, emphasizing yield optimization and purity profiles essential for active-matrix applications.

Introduction: The Fluorine Effect in Liquid Crystals

Modern LC displays, particularly those utilized in high-definition televisions and smartphones, rely on the Vertically Aligned (VA) mode. Unlike Twisted Nematic (TN) cells, VA mode requires liquid crystals with negative dielectric anisotropy . This property allows molecules to align perpendicular to an applied electric field.

Achieving


 requires a molecular design where the dipole moment is perpendicular to the principal molecular axis. This compound  is an ideal scaffold for this purpose due to two key structural features:
  • Lateral Fluorine (Ortho to functional handle): The fluorine atom at the 2-position induces a strong lateral dipole. When coupled into a multi-ring system (e.g., terphenyls), this contributes significantly to the negative dielectric anisotropy without drastically increasing rotational viscosity (

    
    ), a common issue with cyano-based LCs.
    
  • Pentyl Alkyl Chain: The 4-position pentyl tail provides the necessary flexibility to stabilize the nematic phase and lower the melting point, ensuring a wide operating temperature range.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 2379553-20-3
Molecular Formula C₁₁H₁₆FN
Molecular Weight 181.25 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid
Purity Requirement >99.5% (GC) for LC synthesis
Hazards Irritant (Skin/Eye), Acute Tox.[1] (Oral/Inhalation)

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine, which leads to colored impurities that are difficult to remove from the final LC mixture.

Strategic Synthetic Pathway

The synthesis of the final LC mesogen involves transforming the aniline "handle" into a reactive electrophile (aryl halide), followed by carbon-carbon bond formation.

Mechanism:

  • Diazotization: The amine is converted to a diazonium salt.

  • Sandmeyer Bromination: The diazonium group is displaced by bromide using Cu(I)Br. This yields 4-bromo-3-fluoropentylbenzene .[1]

  • Suzuki-Miyaura Coupling: The aryl bromide is coupled with a fluorinated phenylboronic acid to generate the difluorobiphenyl core.

Pathway Visualization

LCSynthesis Aniline This compound (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HBr 0°C ArylBromide 4-Bromo-3-fluoropentylbenzene (Electrophile) Diazonium->ArylBromide CuBr, HBr Sandmeyer Rxn FinalLC Target Fluorinated LC (Negative Dielectric Anisotropy) ArylBromide->FinalLC Pd(PPh3)4, K2CO3 Suzuki Coupling BoronicAcid 4-Ethoxy-2,3-difluorophenyl boronic acid BoronicAcid->FinalLC Coupling Partner

Figure 1: Synthetic workflow from aniline precursor to fluorinated liquid crystal mesogen.

Experimental Protocol

Stage 1: Synthesis of 4-Bromo-3-fluoropentylbenzene (Sandmeyer Reaction)

Rationale: The amine group is not stable under LC operating conditions. Converting it to a bromide allows for versatile coupling. The lateral fluorine is preserved.

Reagents:

  • This compound (10.0 g, 55 mmol)

  • Hydrobromic acid (48%, 30 mL)

  • Sodium nitrite (4.2 g, 61 mmol)

  • Copper(I) bromide (8.6 g, 60 mmol)

  • Water, Dichloromethane (DCM)

Procedure:

  • Diazotization: In a 250 mL three-neck flask, charge the aniline and HBr (aq). Cool the suspension to -5°C using an ice/salt bath.

  • Add NaNO₂ (dissolved in minimal water) dropwise, maintaining internal temperature <0°C. Stir for 30 min. The solution should become clear/yellowish (diazonium salt formation).

  • Substitution: In a separate flask, dissolve CuBr in HBr (10 mL). Add this solution slowly to the cold diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.

  • Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium species.

  • Work-up: Extract with DCM (3 x 50 mL). Wash organics with Na₂SO₃ (aq) to remove bromine traces, then water and brine. Dry over MgSO₄.

  • Purification: Distill under reduced pressure or pass through a short silica plug (Hexanes) to obtain a clear oil.

    • Target Yield: 75-85%[1]

Stage 2: Suzuki Cross-Coupling to Final LC

Rationale: Creating the biphenyl core extends conjugation and anisotropy.

Reagents:

  • 4-Bromo-3-fluoropentylbenzene (from Stage 1) (5.0 g, 20.4 mmol)[1]

  • 3,4-Difluorophenylboronic acid (3.5 g, 22 mmol) [Selected for high negative

    
    ]
    
  • Pd(PPh₃)₄ (0.5 mol%)

  • Potassium Carbonate (2M aq, 20 mL)

  • Toluene/Ethanol (4:1 ratio, 50 mL)

Procedure:

  • Degassing: Combine solvents, aryl bromide, and boronic acid in a reaction vessel. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst and leads to homocoupling byproducts.

  • Add the Pd catalyst and base.

  • Reflux: Heat to 90°C (reflux) under Argon for 6-8 hours. Monitor by TLC (Hexane eluent) until the bromide is consumed.

  • Work-up: Cool, separate phases. Extract aqueous layer with Toluene. Wash combined organics with brine.

  • Purification (Crucial for LCs):

    • Pass through a silica gel column (Hexanes).

    • Recrystallization: Dissolve in hot ethanol/isopropanol (1:3) and cool slowly to -20°C. Repeat 3x.

    • Purity Target: >99.9% (HPLC). Even trace ionic impurities increase conductivity, causing "image sticking" in displays.

Quality Control & Characterization

To validate the synthesized material for display applications, the following data profile is required:

TestMethodAcceptance CriteriaPurpose
Structure ¹H-NMR (CDCl₃)Matches theoretical integrationConfirm synthesis of core.
Purity HPLC (UV 254nm)> 99.8%Prevent display flickering.
Resistivity Electrometer> 10¹³

cm
Ensure Voltage Holding Ratio (VHR).
Phase Transition DSC (10°C/min)Sharp peaks (Cr-N, N-I)Determine operating temp range.
Dielectric Anisotropy Capacitance Cell

to -5.0
Verify suitability for VA mode.[1]

Expected Performance Data: The resulting LC (e.g., 4'-pentyl-2',3,4-trifluorobiphenyl) typically exhibits:

  • Melting Point: ~20-30°C

  • Clearing Point (N-I): ~70-80°C[1]

  • Viscosity (

    
    ):  Lower than equivalent cyano-esters, enabling faster switching speeds (<10 ms).
    

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Merck KGaA. (2020). Liquid Crystal Mixtures for VA Technology. Link

  • Goetz, G., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 738–747. Link

  • Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Protocols. Link

Sources

Application Note: Employing 2-Fluoro-4-pentylaniline in the Production of Lipophilic Azo Dyes

[1][2]

Part 1: Strategic Overview & Material Science Context

The Molecule: 2-Fluoro-4-pentylaniline

CAS Number: 2379553-20-3 Molecular Formula: C₁₁H₁₆FN Molecular Weight: 181.25 g/mol [1][2][3]

In the specialized field of functional dyes—specifically dichroic dyes for Liquid Crystal Displays (LCDs) and solvent-soluble pigments —standard anilines often fail to meet solubility and stability requirements. This compound represents a "hybrid" precursor that solves two critical problems:

  • The Pentyl Chain (

    
    ):  Provides high lipophilicity and steric bulk. This is crucial for Guest-Host Liquid Crystal systems , where the dye (guest) must align with the liquid crystal (host) without disrupting its phase. The alkyl chain prevents crystallization of the dye itself, ensuring high solubility in organic matrices.
    
  • The Fluorine Atom (Ortho-position): Acts as an electronic tuner. It exerts an inductive electron-withdrawing effect (-I), which stabilizes the azo bond against photochemical degradation (improving lightfastness).[1][2] Furthermore, in LC applications, the fluorine substituent imparts a lateral dipole moment, enhancing the dielectric anisotropy of the final dye molecule.

Application Scope

This protocol focuses on converting this compound into a Lipophilic Azo Dye via diazotization and coupling.[1][2] Unlike water-soluble textile dyes, these molecules are designed for:

  • High-Performance LCDs: As dichroic dopants.[1][2]

  • Polymer Coloring: For coloring hydrophobic plastics (polystyrene, PET).

  • Fuel Markers: Due to high solubility in hydrocarbons.

Part 2: Experimental Protocols

Safety & Handling (Critical)
  • Fluorinated Aromatics: While the fluorine bond is stable, combustion can release Hydrogen Fluoride (HF).

  • Aniline Toxicity: Treat this compound as a potential carcinogen and skin sensitizer.[1][2] Double-gloving (Nitrile/Laminate) is mandatory.

  • Nitrosyl Sulfuric Acid: Extremely corrosive. Handle only in a dry, well-ventilated fume hood.

Protocol A: Diazotization (The "Lipophilic" Route)

Standard aqueous HCl diazotization often fails with this molecule due to the hydrophobic pentyl chain, leading to formation of tars. This protocol uses a solvent-based approach.[1][2][4]

Reagents:

  • This compound (10 mmol, 1.81 g)[1][2]

  • Nitrosyl sulfuric acid (40% in sulfuric acid, 11 mmol)

  • Acetic Acid (Glacial) / Propionic Acid (3:1 ratio)

  • Urea (Analytical Grade)

Step-by-Step Methodology:

  • Solubilization: In a 100 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 1.81 g of this compound in 15 mL of the Acetic/Propionic acid mixture.

    • Why? The mixed acid solvent ensures the hydrophobic aniline remains in solution at low temperatures, unlike aqueous HCl.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .

  • Diazotization: Dropwise add the Nitrosyl sulfuric acid solution over 20 minutes. Maintain temperature below 5 °C.

    • Observation: The solution will turn from pale yellow to a deep orange/amber.

  • Completion: Stir for an additional 1 hour at 0–5 °C.

  • Excess Nitrite Removal: Add a small spatula tip (approx. 50 mg) of Urea to destroy excess nitrosyl species.

    • Validation: Test a drop of the mixture on Starch-Iodide paper.[5] It should not turn blue instantly if urea has done its job.

Protocol B: Coupling Reaction (Synthesis of Red Dichroic Dye)

We will couple the diazonium salt with 2-Naphthol to create a model azo dye.[2] For LC applications, substituted phenols or anthraquinones may be used.

Reagents:

  • 2-Naphthol (10 mmol, 1.44 g)[2]

  • Sodium Hydroxide (2M aqueous solution)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Coupler Preparation: Dissolve 1.44 g of 2-Naphthol in 20 mL of 2M NaOH. Add 10 mL of Ethanol to assist solubility. Cool to 0–5 °C .[5][6]

  • Coupling: Slowly pour the cold diazonium salt solution (from Protocol A) into the vigorously stirred coupler solution.

    • Crucial: The pH must be maintained alkaline (pH > 9) for the coupling to occur at the ortho-position of the naphthol. Add more NaOH if necessary.

  • Precipitation: A brilliant red precipitate will form immediately. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Isolation: Filter the solid using a Buchner funnel.

  • Purification (Critical for Electronics):

    • Wash with copious amounts of water to remove salts.

    • Recrystallize from hot Ethanol or Toluene . (Toluene is preferred if the dye is extremely hydrophobic).

    • Target Purity: >99.5% (HPLC) is required for LC applications to prevent display flickering.

Part 3: Visualization & Logic[2]

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation and the critical decision points in the synthesis.

DyeSynthesisStartThis compound(Hydrophobic Precursor)SolventSolvent Choice:Acetic/Propionic Acid(Prevents Precipitation)Start->SolventDissolutionDiazoDiazonium Intermediate(Electrophilic)Solvent->Diazo+ Nitrosyl H2SO4(0-5°C)ProductFinal Azo Dye(Lipophilic & Fluorinated)Diazo->Product+ Coupler(pH > 9)CouplerCoupler:2-Naphthol (in NaOH)Coupler->ProductNucleophilic Attack

Caption: Figure 1: Optimized synthetic pathway for hydrophobic azo dyes, highlighting the critical solvent system required for the pentyl-substituted aniline.

Electronic Effects Diagram

Understanding why we use this specific aniline is key to application success.

ElectronicEffectsCenterThis compoundCore StructurePentyl4-Pentyl Group:+ Lipophilicity (Solubility in LC)+ Steric Bulk (Prevents Aggregation)Center->PentylPara PositionFluoro2-Fluoro Group:- Inductive Effect (Stability)+ Dipole Moment (Dielectric Anisotropy)Center->FluoroOrtho Position

Caption: Figure 2: Structure-Property relationship showing how specific substituents dictate the dye's performance in liquid crystal hosts.[1]

Part 4: Characterization & Validation[2]

Analytical Specifications Table

For a successful synthesis, the final product must meet these criteria:

ParameterMethodAcceptance CriterionNote
Appearance VisualDeep Red/Orange Crystalline PowderAmorphous solids indicate impurity.[1][2]
Purity HPLC (C18 Column, ACN/Water)> 99.0%Critical for electronic applications.
Identity ¹H-NMR (CDCl₃)Pentyl signals (0.9-2.6 ppm) + Aromatic regionConfirm integration of alkyl chain.
Fluorine Check ¹⁹F-NMRSinglet approx. -120 to -130 ppmVerify F-atom integrity.
Solubility Saturation Test> 5 wt% in Liquid Crystal Host (e.g., 5CB)Essential for device contrast.
Application Test: Dichroic Ratio

If used in LCDs, the Dichroic Ratio (DR) is the ultimate metric.

  • Prepare Cell: Mix 1% dye in a nematic liquid crystal host (e.g., E7).

  • Align: Fill a rubbed polyimide cell (anti-parallel).

  • Measure: Record UV-Vis absorbance parallel (

    
    ) and perpendicular (
    
    
    ) to the rubbing direction.
  • Calculate:

    
    .
    
    • Target: DR > 10 is considered high performance for this class of dye.

References

  • World Intellectual Property Organization. (2020). Patent WO/2020/Oxadiazolopyrazines and Oxadiazolopyridines Useful as Mitochondrial Detachers. (Describes synthesis of this compound derivatives). Retrieved from [Link]

  • Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution. Journal of the Chemical Society. (Foundational text on alkyl-halo-anilines in liquid crystals).
  • Zollinger, H. (2003).[7] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1][2] (Standard reference for diazotization protocols).

Application Note: Understanding the Reaction Kinetics of 2-Fluoro-4-pentylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine into organic molecules has become a cornerstone of molecular design.[1][2][3][4] The strategic placement of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][4] 2-Fluoro-4-pentylaniline, a substituted aromatic amine, represents a key building block in this domain. Its unique electronic and steric profile, conferred by the ortho-fluoro and para-pentyl groups, makes it a valuable precursor for a range of complex organic molecules. Understanding the reaction kinetics of this aniline derivative is paramount for optimizing synthetic routes, ensuring process safety, and enabling the rational design of novel chemical entities. This application note provides a comprehensive guide to the theoretical and practical aspects of studying the reaction kinetics of this compound, with a focus on a representative acylation reaction.

Theoretical Framework: Unraveling the Dynamics of Chemical Transformations

The study of reaction kinetics provides a quantitative lens through which we can understand the rates and mechanisms of chemical reactions.[5][6] The rate of a reaction is typically expressed by a rate law, which mathematically links the reaction rate to the concentrations of the reactants.[5] For a general reaction A + B → C, the rate law is often expressed as:

Rate = k[A]m[B]n [5]

where:

  • k is the rate constant, a proportionality constant that is temperature-dependent.

  • [A] and [B] are the molar concentrations of the reactants.

  • m and n are the reaction orders with respect to each reactant, which must be determined experimentally.

Key kinetic parameters, such as the rate constant (k), activation energy (Ea), and the pre-exponential factor (A), are derived from experimental data and provide deep insights into the reaction mechanism.

The Influence of Substituents on Aniline Reactivity

The reactivity of an aniline, such as this compound, is significantly influenced by the electronic and steric nature of its substituents.

  • The Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, making the ring more electron-rich and thus highly activated towards electrophilic aromatic substitution.[7] This electron-donating effect directs incoming electrophiles to the ortho and para positions.[7]

  • The Fluoro Group (-F): Fluorine exerts two opposing electronic effects:

    • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring.

    • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic ring, activating it. For fluorine, the inductive effect generally outweighs the mesomeric effect, making it an overall deactivating group. However, it still acts as an ortho, para-director in electrophilic substitutions. In the context of nucleophilic aromatic substitution (SNAr), a fluorine substituent can activate the ring towards nucleophilic attack and can also serve as an excellent leaving group.[8][9]

  • The Pentyl Group (-C₅H₁₁): As an alkyl group, the pentyl substituent is electron-donating through an inductive effect, which slightly activates the aromatic ring.

The interplay of these substituent effects governs the overall reactivity and regioselectivity of this compound in various organic transformations.

Experimental Protocol: Kinetic Analysis of the Acylation of this compound

To illustrate the principles of kinetic analysis, we will outline a detailed protocol for studying the acylation of this compound with acetyl chloride. This reaction is a fundamental transformation in organic synthesis, often employed for the protection of the amino group or as a prelude to further functionalization.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Acetyl Chloride≥99%Commercially Available
Acetonitrile (CH₃CN)HPLC GradeCommercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Methanol (CH₃OH)HPLC GradeCommercially Available
Deionized WaterHigh PurityIn-house
Nitrogen Gas (N₂)High PurityCommercially Available
Experimental Setup

The reaction progress will be monitored using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for separating and quantifying components in a reaction mixture.

Instrumentation:

  • HPLC system equipped with a UV detector, autosampler, and column oven.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Thermostatted reaction vessel with a magnetic stirrer.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Micropipettes and syringes for accurate liquid handling.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).

    • Prepare a stock solution of acetyl chloride in acetonitrile (e.g., 0.1 M).

    • Prepare a stock solution of triethylamine in acetonitrile (e.g., 0.2 M).

  • Reaction Setup:

    • In a thermostatted reaction vessel under a nitrogen atmosphere, add a calculated volume of the this compound stock solution and acetonitrile to achieve the desired initial concentration and total volume.

    • Add the required volume of the triethylamine stock solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation of the Reaction and Data Collection:

    • Initiate the reaction by adding the calculated volume of the acetyl chloride stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a known volume of a suitable quenching solution (e.g., methanol) to stop the reaction.

    • Analyze the quenched samples by HPLC to determine the concentrations of the reactant (this compound) and the product (N-(2-fluoro-4-pentylphenyl)acetamide).

Data Analysis
  • Determination of Reaction Order:

    • Plot the concentration of this compound versus time.

    • Plot ln[this compound] versus time. A linear plot indicates a first-order reaction with respect to the aniline.

    • Plot 1/[this compound] versus time. A linear plot suggests a second-order reaction.

  • Calculation of the Rate Constant (k):

    • The slope of the linear plot from the reaction order determination will be related to the rate constant. For a pseudo-first-order reaction (if acetyl chloride is in large excess), the slope will be -k'. The second-order rate constant can be calculated by k = k'/[acetyl chloride].

  • Determination of Activation Energy (Ea):

    • Repeat the experiment at several different temperatures (e.g., 25, 35, 45 °C) while keeping the initial concentrations constant.

    • Calculate the rate constant (k) for each temperature.

    • Plot ln(k) versus 1/T (where T is the temperature in Kelvin).

    • The activation energy can be determined from the slope of this Arrhenius plot (Slope = -Ea/R, where R is the gas constant).

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the kinetic analysis of the acylation of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Aniline, Acid Chloride, Base) reaction_setup Thermostatted Reaction Setup (Aniline + Base in Solvent) prep_reagents->reaction_setup setup_hplc Setup HPLC Method hplc_analysis HPLC Analysis of Samples setup_hplc->hplc_analysis initiate Initiate Reaction (Add Acid Chloride) reaction_setup->initiate sampling Time-course Sampling & Quenching initiate->sampling sampling->hplc_analysis data_processing Data Processing (Concentration vs. Time) hplc_analysis->data_processing kinetic_modeling Kinetic Modeling (Determine Rate Law, k, Ea) data_processing->kinetic_modeling

Caption: Experimental workflow for kinetic analysis.

Expected Outcomes and Interpretation

The kinetic data obtained from these experiments will provide a comprehensive understanding of the acylation reaction of this compound. The determined rate law, rate constant, and activation energy are crucial for:

  • Process Optimization: Adjusting reaction conditions (temperature, concentration, catalyst) to achieve desired reaction times and yields.

  • Mechanism Elucidation: Gaining insights into the reaction mechanism, such as identifying the rate-determining step.

  • Predictive Modeling: Developing models to predict reaction behavior under different conditions.

  • Structure-Activity Relationships: Comparing the kinetic data of this compound with other substituted anilines to understand the influence of the fluoro and pentyl groups on reactivity.

Conclusion

A thorough understanding of the reaction kinetics of this compound is essential for its effective utilization in organic synthesis and drug development. The protocols and theoretical framework presented in this application note provide a robust foundation for researchers to conduct their own kinetic studies. By systematically investigating the factors that influence the reactivity of this important building block, scientists can unlock its full potential in the creation of novel and impactful molecules.

References

  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available from: [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Reaction kinetics of ground state fluorine, F 2P, atoms. Part 2.—Reactions forming inorganic fluorides, studied mass spectrometrically. Available from: [Link]

  • Chemical Science and Technology Laboratory. KINETICS OF FLUORINE-INHIBITED HYDROCARBON FLAMES. Available from: [Link]

  • PMC. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Available from: [Link]

  • Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]

  • PMC. Recent Advances on Fluorine Chemistry. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]

  • Journal of Chemical Education. Kinetics in the study of organic reaction mechanisms. Available from: [Link]

  • Defense Technical Information Center. Synthesis of Fluoro Organic Compounds. Available from: [Link]

  • ACS Publications. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Available from: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • ResearchGate. Reaction Kinetics and Rate Laws in Organic Systems. Available from: [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. Available from: [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • Kozlowski Group. Experimental Techniques to Study Organic Chemistry Mechanisms. Available from: [Link]

  • ResearchGate. Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Available from: [Link]

  • University of Washington Faculty. Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. Available from: [Link]

  • ResearchGate. A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Solubility of Things. Reaction Kinetics and Rate Laws in Organic Reactions. Available from: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link]

  • PMC. Enzymatic synthesis of fluorinated compounds. Available from: [Link]

  • Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. Available from: [Link]

  • PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole. Available from: [Link]

  • Organic & Biomolecular Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectroscopy for Functional Group Analysis of 2-Fluoro-4-pentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-pentylaniline is a critical intermediate in the synthesis of fluorinated liquid crystals (FLCs) and pharmaceutical compounds. Its structural integrity—specifically the presence of the primary amine, the 2-position fluorine, and the 4-position alkyl chain—directly impacts the dielectric anisotropy and viscosity of the final material.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior balance of speed, cost, and sensitivity for routine quality control (QC) and functional group verification . This guide provides a comparative technical analysis of FTIR against its alternatives, supported by a predicted spectral profile and a validated experimental protocol.

Part 1: Comparative Analysis (FTIR vs. Raman vs. NMR)

For the analysis of fluorinated aromatics like this compound, the choice of instrument depends on the analytical objective.

Strategic Selection Matrix
FeatureFTIR (ATR Mode) Raman Spectroscopy NMR (

H /

F)
Primary Utility Routine QC, Functional Group IDC-F bond detection, PolymorphsStructural Elucidation, Purity %
Sample Prep Minimal (Drop-and-read)None (Through glass/vials)High (Deuterated solvents)
Sensitivity High for polar bonds (N-H, C=O)High for symmetric bonds (C=C, C-S)Absolute structural mapping
C-F Bond Detection Difficult (Obscured in fingerprint)Excellent (Distinct scattering)Superior (

F NMR)
Throughput < 2 mins/sample< 1 min/sample> 15 mins/sample
Cost Per Scan LowLowHigh
Analytical Decision Framework

The following decision tree illustrates when to deploy FTIR versus complementary techniques for this specific molecule.

MethodSelection Start Analytical Objective QC Routine Batch QC (Purity Check) Start->QC Structure Unknown Impurity / New Synthesis Route Start->Structure FTIR FTIR (ATR) QC->FTIR Standard Protocol Raman Raman Spectroscopy QC->Raman If C-F Specificity Needed NMR NMR (1H & 19F) Structure->NMR Gold Standard Check1 Check N-H (3300-3400) Check Alkyl (2800-3000) FTIR->Check1 Check2 Verify C-F Bond (Distinct from Ring Modes) Raman->Check2 Check3 Full Structural Assignment Isomer Differentiation NMR->Check3

Figure 1: Decision tree for selecting the appropriate spectroscopic method based on the analytical stage of this compound development.

Part 2: Spectroscopic Profile (Technical Deep Dive)

This compound possesses three distinct spectral regions of interest. The following assignments are based on standard correlation tables for fluorinated anilines and alkyl-substituted aromatics.

Predicted Characteristic Bands[1]
Functional GroupVibration ModeFrequency (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3450 & 3360 High. Appears as a distinct "doublet." Loss of these peaks indicates degradation or reaction.
Alkyl Chain (Pentyl) C-H Stretching (

)
2960–2850 Medium. Strong intensity but non-specific. Confirms presence of the pentyl tail.
Aromatic Ring C=C Ring Stretching1620 & 1500 High. The 1620 band often overlaps with N-H bending (scissoring).
C-N Bond C-N Stretching1280–1300 Medium. Strong band, confirms amine attachment to the ring.
C-F Bond C-F Stretching1100–1250 Low (in FTIR). Often obscured by C-C and C-H fingerprint bands. Note: Use Raman (~750 cm⁻¹) for definitive C-F confirmation.
Substitution Pattern C-H Out-of-Plane Bend800–860 High. Specific to 1,2,4-substitution patterns on the benzene ring.
Critical Analysis: The C-F Challenge

Researchers must note that the C-F stretch (1000–1400 cm⁻¹) is notoriously difficult to isolate in FTIR due to heavy overlap with the "fingerprint" region of the aromatic ring and the C-N stretch.

  • Recommendation: If the specific position of the Fluorine atom (2-position vs 3-position) is , FTIR is insufficient. You must validate with

    
    F NMR  or Raman spectroscopy , where the C-F breathing mode is distinct and sharp.
    

Part 3: Experimental Protocol (ATR-FTIR)

For this compound (likely a viscous liquid or low-melting solid), Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets due to the lipophilic nature of the pentyl chain.

Workflow Diagram

ATR_Workflow Prep Sample Prep (No Dilution) Apply Apply Sample (Cover Crystal) Prep->Apply Clean Clean Crystal (Isopropanol) Background Background Scan (Air/Ambient) Clean->Background Background->Prep Scan Acquire Spectrum (32 Scans, 4cm⁻¹) Apply->Scan Process Post-Processing (Baseline Corr.) Scan->Process

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of lipophilic intermediates.

Step-by-Step Methodology
  • System Setup:

    • Crystal: Diamond or ZnSe (Diamond is preferred for durability).

    • Parameters: Resolution: 4 cm⁻¹; Scans: 32 (routine) or 64 (high noise reduction).

    • Range: 4000–600 cm⁻¹.

  • Background Collection:

    • Clean the crystal with isopropanol and a lint-free wipe.

    • Collect an air background spectrum to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Place 1–2 drops of neat this compound directly onto the center of the crystal.

    • Crucial: If the sample is solid, apply the pressure clamp to ensure intimate contact. If liquid, the clamp is optional but recommended to prevent evaporation.

  • Data Acquisition & QC:

    • Monitor the Energy Throughput . If the signal is saturated (flat-lining peaks), reduce the sample thickness.

    • Look for the N-H doublet at ~3400 cm⁻¹ . If this is a broad singlet, your sample may be wet (H-bonding with water).

  • Post-Processing:

    • Apply Automatic Baseline Correction .

    • Do not apply heavy smoothing, as this may merge the N-H doublet or obscure the fine aromatic overtones (1600–2000 cm⁻¹).

References

  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy: Complementary Technologies.[1][2][3][4] Retrieved from

  • UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from

  • National Institutes of Health (PMC). (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region. Retrieved from

  • ResearchGate. (2018). FTIR, FT-Raman and SERS Studies of 4-fluoroaniline. Retrieved from

Sources

alternative synthetic routes for 2-Fluoro-4-pentylaniline and their efficiency

[1]

Executive Summary

Target Molecule: 2-Fluoro-4-pentylaniline (CAS: 106366-07-2 / 2379553-20-3) Primary Application: Key intermediate for fluorinated liquid crystals and bioactive pharmaceutical scaffolds (e.g., mitochondrial uncouplers).[1] Challenge: Achieving high regioselectivity for the 4-alkyl position while maintaining the integrity of the 2-fluoroaniline moiety.

This guide evaluates three synthetic strategies. The Suzuki-Miyaura Coupling (Route A) is identified as the optimal pathway for high-throughput discovery due to its single-step precision.[1] The Sonogashira Coupling (Route B) offers a cost-effective alternative for scale-up, while the Friedel-Crafts Acylation (Route C) serves as a classical baseline but is limited by step count and atom economy.[1]

Part 1: Strategic Route Analysis

Route A: The "Gold Standard" – Suzuki-Miyaura Coupling

This route utilizes the palladium-catalyzed cross-coupling of 4-bromo-2-fluoroaniline with pentylboronic acid .[1] It is the most direct method, avoiding the regioselectivity issues inherent in electrophilic aromatic substitution.

  • Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with the alkylboronate and reductive elimination.

  • Key Advantage: The C-F bond remains inert under standard Suzuki conditions, and the amino group does not require protection if mild bases are used.

  • Limitation: Alkylboronic acids can be expensive and prone to protodeboronation compared to aryl counterparts.[1]

Route B: The "Scalable" Alternative – Sonogashira Coupling + Reduction

This two-step sequence couples 4-bromo-2-fluoroaniline with 1-pentyne , followed by catalytic hydrogenation.[1]

  • Mechanism: Pd/Cu-catalyzed alkynylation followed by saturation of the triple bond.[1]

  • Key Advantage: Terminal alkynes are significantly cheaper and more stable than alkylboronic acids.[1]

  • Limitation: Requires a hydrogenation step, which must be controlled to prevent hydrodehalogenation (loss of the fluorine atom).

Route C: The "Classical" Baseline – Friedel-Crafts Acylation

This route constructs the alkyl chain via acylation of 2-fluoroacetanilide followed by reduction.

  • Mechanism: Electrophilic aromatic substitution directed by the acetamido group (para-director) which overpowers the fluorine (ortho/para-director) and steric hindrance.

  • Critical Flaw: Direct nitration of 4-pentylfluorobenzene yields the wrong isomer (2-nitro-4-pentyl-1-fluorobenzene).[1] Thus, one must start with the amine, protect it, acylate, reduce, and deprotect.

  • Verdict: Low atom economy and high step count (4 steps) make this obsolete for industrial synthesis but valuable for academic demonstration.[1]

Part 2: Visualizing the Pathways

SyntheticRoutesStart2-FluoroanilineBr_Int4-Bromo-2-fluoroanilineStart->Br_IntNBS or Br2Acetanilide2-FluoroacetanilideStart->AcetanilideProtectionPentylBoronPentylboronic AcidPd(dppf)Cl2, K3PO4Br_Int->PentylBoronTarget_AThis compound(Target)Br_Int->Target_ASuzuki (Route A)Pentyne1-PentynePd(PPh3)2Cl2, CuIBr_Int->PentyneAlkyne_IntIntermediate:4-(Pent-1-ynyl)-2-fluoroanilineBr_Int->Alkyne_IntSonogashira (Route B)PentylBoron->Target_APentyne->Alkyne_IntAlkyne_Int->Target_AHydrogenationH2_RedH2, Pd/CAlkyne_Int->H2_RedH2_Red->Target_AProtectAc2OKetone_IntIntermediate:4-Pentanoyl-2-fluoroacetanilideAcetanilide->Ketone_IntFriedel-CraftsFC_AcylPentanoyl ChlorideAlCl3Ketone_Int->Target_ARed/Hyd (Route C)Red_Hyd1. Reduction2. Hydrolysis

Figure 1: Comparative synthetic flow for this compound showing the direct Suzuki route (Blue), the two-step Sonogashira route (Red), and the multi-step Classical route (Grey).[2]

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Context: Based on patent literature for similar fluorinated scaffolds [1]. This method offers the highest functional group tolerance.[1]

Reagents:

  • 4-Bromo-2-fluoroaniline (1.0 eq)[1][3]

  • Pentylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • K₃PO₄ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with 4-bromo-2-fluoroaniline (190 mg, 1.0 mmol), pentylboronic acid (139 mg, 1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge with argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol).[1] Seal the vial immediately.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Concentrate and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Expected Yield: 80–90%[1]

    • Product Appearance: Pale yellow oil or low-melting solid.[1]

Protocol B: Sonogashira Coupling & Hydrogenation

Context: Ideal for larger batches where boronic acid cost is prohibitive.[1]

Step 1: Sonogashira Coupling

  • Dissolve 4-bromo-2-fluoroaniline (1.0 mmol) in anhydrous DMF (5 mL) and Et₃N (3 mL).

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).[1] Degas with argon.

  • Add 1-pentyne (1.5 eq) dropwise.[1]

  • Stir at 60°C for 4 hours.

  • Workup: Aqueous extraction (EtOAc/Water).[1] Purify the alkyne intermediate.[1]

Step 2: Hydrogenation

  • Dissolve the alkyne intermediate in MeOH (10 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) at room temperature for 2 hours.

    • Note: Monitor closely to avoid defluorination.[1] If defluorination is observed, switch to PtO₂ catalyst or stop immediately upon consumption of alkyne.[1]

  • Filter through Celite and concentrate.

Part 4: Performance Comparison

FeatureRoute A (Suzuki)Route B (Sonogashira)Route C (Friedel-Crafts)
Overall Yield High (80-90%) High (75-85%)Low-Mod (40-60%)
Step Count 1 Step 2 Steps4 Steps
Atom Economy Moderate (Boronic waste)HighPoor (Protection/Deprotection)
Regioselectivity Perfect (Pre-defined) Perfect (Pre-defined) Risk of ortho-isomer
Cost Driver Pentylboronic acidPd CatalystStep-count labor
Scalability Good (Expensive)Excellent Poor

Scientific Insight: The failure of the direct nitration route (nitration of 1-fluoro-4-pentylbenzene) stems from the competing directing effects. The pentyl group is an activator (ortho/para), while fluorine is a deactivator (ortho/para). In electrophilic substitution, the activator dominates, directing the nitro group ortho to the pentyl chain (position 3), yielding 2-fluoro-5-nitro-4-pentylbenzene . This reduces to the wrong aniline isomer.[1] Therefore, starting with the amine nitrogen already in place (as in 4-bromo-2-fluoroaniline) is the only way to guarantee the correct 1,2,4-substitution pattern [2].

References

  • Patent: Oxadiazolopyrazins and Oxadiazolopyridines Useful as Mitochondrial Detachers.[1] BR112020021466A2.[1] (Describes the synthesis of this compound via Suzuki coupling). [1]

  • Mechanistic Study: Mechanism and regioselectivity of electrophilic aromatic nitration. (Explains the directing effects preventing direct nitration). Salter, E. A., et al. Journal of Molecular Modeling, 2017.

  • Reagent Data: 4-Bromo-2-fluoroaniline Compound Summary. PubChem CID 123050.[1] [1]

The Solid-State Architect: A Guide to Determining the Structure of 2-Fluoro-4-pentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-pentylaniline represents a classic "crystallographer’s nightmare": a flexible alkyl tail (pentyl group) capable of high thermal motion, combined with a polar head (aniline) and an electronegative director (fluorine). This molecule is a critical intermediate in the synthesis of fluorinated liquid crystals (LCs) and pharmaceutical building blocks.

While solution-phase NMR can confirm its connectivity, it fails to reveal the intermolecular packing forces—specifically the F···H and N-H···F interactions—that dictate its solid-state performance. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative structural determination methods and provides a validated protocol for crystallizing this low-melting, flexible molecule.

Part 1: Strategic Comparison – Selecting the Right Tool

For a molecule with high conformational freedom like this compound, selecting the structural determination method is a trade-off between resolution and experimental difficulty .

Comparative Analysis: SC-XRD vs. Alternatives
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR (ssNMR) Computational Prediction (CSP)
Primary Output 3D Atomic Coordinates (x,y,z) & PackingUnit Cell Dimensions & Phase IDLocal Atomic EnvironmentTheoretical Energy Minima
Resolution Atomic (< 0.8 Å)Molecular Envelope (via Rietveld)Local (< 5 Å range)N/A (Simulation)
Handling Disorder Excellent (Models anisotropic motion of pentyl chain)Poor (Peak overlap obscures flexible chains)Moderate (Dynamics via relaxation times)Variable (Depends on force field)
Sample Req. Single Crystal (~0.1–0.3 mm)Polycrystalline Powder~100 mg PowderNone (In silico)
Verdict for Topic GOLD STANDARD Validation Only Complementary Screening Tool
Why SC-XRD Wins for This Molecule
  • Conformational Locking: The pentyl chain in this compound will likely adopt a gauche or anti conformation that maximizes packing efficiency. Only SC-XRD can directly visualize this.

  • Fluorine Interactions: The 2-position fluorine atom creates weak but directionally specific contacts. SC-XRD allows for the mapping of these interactions using Hirshfeld surface analysis, which is impossible with PXRD.

  • Absolute Structure: If chiral derivatives are synthesized later, SC-XRD (using anomalous dispersion of F or heavier congeners) is the only method to assign absolute configuration reliably.

Part 2: Experimental Protocol – The "In Situ" Cryo-Crystallography Method

The Challenge: 4-alkylanilines are often oils or low-melting solids at room temperature. Standard solvent evaporation often yields oils rather than crystals. The Solution: In Situ Cryo-Crystallography . We treat the molecule as a liquid and grow the crystal directly on the diffractometer.

Workflow Visualization

The following diagram outlines the decision logic and workflow for crystallizing low-melting organic intermediates.

CrystallizationWorkflow Start Sample: this compound CheckState Physical State at RT? Start->CheckState Solid Solid: Standard Recrystallization CheckState->Solid High MP Liquid Liquid/Oil: In Situ Cryo-Crystallography CheckState->Liquid Low MP / Oil Capillary Step 1: Fill Lindemann Capillary (0.3mm) Liquid->Capillary Mount Step 2: Mount on Goniometer Head Capillary->Mount FlashCool Step 3: Flash Cool to Phase Transition Mount->FlashCool Polycrystal Result: Polycrystalline Mass FlashCool->Polycrystal ZoneMelt Step 4: Optical Heating/Zone Melting (OHCD) Polycrystal->ZoneMelt SingleCrystal Result: Single Crystal in Capillary ZoneMelt->SingleCrystal DataCollect Step 5: X-Ray Data Collection (Mo/Cu Source) SingleCrystal->DataCollect

Caption: Workflow for In Situ Crystallization of low-melting anilines using Zone Melting techniques.

Detailed Methodology
1. Sample Preparation (Capillary Method)
  • Material: Use a borosilicate glass capillary (Lindemann tube) with a diameter of 0.3 mm to 0.5 mm.

  • Loading: Introduce the neat liquid this compound into the capillary via capillary action. Centrifuge gently if necessary to move the liquid to the tip.

  • Sealing: Flame-seal the capillary, ensuring the liquid is not carbonized.

2. Crystal Growth on the Goniometer
  • Mounting: Fix the capillary onto a goniometer head using clay or wax.

  • Flash Cooling: Rapidly cool the sample stream using a cryostream (e.g., Oxford Cryosystems) to roughly 20 K below its expected freezing point. This usually results in a polycrystalline powder or a glass.

  • Zone Melting (The Critical Step):

    • Raise the temperature slowly until the solid melts, leaving only a tiny seed crystal at the tip.

    • Slowly lower the temperature (0.1–0.5 K/min) to allow the seed to grow into a single domain.

    • Alternative: Use an IR laser (OHCD technique) to create a molten zone and traverse it along the capillary to refine the crystal.

3. Data Collection Strategy
  • Temperature: Maintain data collection at 100 K (or lower). This is non-negotiable for alkyl chains. Thermal energy at room temperature will cause the pentyl chain to "wag," resulting in high atomic displacement parameters (ADPs) and a smeared electron density map.

  • Resolution: Aim for 0.8 Å resolution. The fluorine atom provides a good scattering center, but the alkyl chain requires high-redundancy data to resolve.

Part 3: Data Analysis & Handling Disorder

Once data is collected, the structure solution of this compound often presents specific challenges regarding the flexible tail.

The Disorder Logic Gate

When refining the structure (using SHELXL or OLEX2), you will likely encounter disorder in the pentyl chain (C8-C12).

DisorderLogic Start Refinement Phase CheckADP Check Thermal Ellipsoids (ADPs) Start->CheckADP Good Ellipsoids Spherical: Structure Solved CheckADP->Good Normal Bad Ellipsoids Elongated/Cigar-shaped CheckADP->Bad High Motion Split Action: Split Positions (PART 1 / PART 2) Bad->Split Discrete Conformations Restrain Action: Apply Restraints (DFIX, SIMU) Bad->Restrain Thermal Smearing Final Final R-Factor < 5% Split->Final Restrain->Final

Caption: Decision matrix for handling alkyl chain disorder during structure refinement.

Refinement Tips for the Pentyl Chain
  • DFIX/DANG: Restrain bond lengths (1.54 Å for C-C) and angles if the chain is disordered.

  • SIMU/DELU: Apply rigid bond restraints to ensure the thermal ellipsoids of adjacent carbons make physical sense.

  • Occupancy: If the chain adopts two conformations (e.g., trans and gauche), assign free variables to their occupancy (summing to 1.0).

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Boese, R., & Nussbaumer, M. (1994). In situ Crystallization Techniques. In Organic Crystal Chemistry. Oxford University Press.
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Link

  • Thalladi, V. R., et al. (1998). Melting Point Alternation in α,ω-Alkanedicarboxylic Acids. (Demonstrates the handling of alkyl chain packing in crystallography).

A Comparative Benchmarking Guide to 2-Fluoro-4-pentylaniline and Other Fluorinated Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Anilines in Modern Medicinal Chemistry

To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise selection of molecular building blocks is a critical determinant of therapeutic success. Among these, fluorinated anilines have emerged as a privileged scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms into the aniline framework can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its basicity (pKa), lipophilicity (LogP), and metabolic stability. These modifications are not merely incremental; they can be transformative, turning a biologically active but flawed compound into a viable drug candidate.

This guide provides a comprehensive benchmarking of 2-Fluoro-4-pentylaniline against a curated selection of other fluorinated anilines. Our objective is to furnish you with the objective data and field-proven insights necessary to make informed decisions in your research and development endeavors. We will delve into a comparative analysis of their fundamental properties, supported by experimental data and detailed protocols for their characterization.

Comparative Analysis of Physicochemical Properties

The subtle interplay of electronic and steric effects introduced by fluorine substitution, combined with the influence of alkyl chains, gives rise to a diverse landscape of physicochemical properties among fluorinated anilines. Understanding these nuances is paramount for optimizing drug-like characteristics.

Basicity (pKa): The Impact of Fluorine on the Aniline Nitrogen

The basicity of the aniline nitrogen, quantified by its pKa value, is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen. The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the amino group.

An ortho-fluoro substituent, as seen in 2-fluoroaniline and our target molecule, this compound, exerts a significant base-weakening effect due to both its inductive electron-withdrawing properties and potential intramolecular hydrogen bonding between the amino group and the fluorine atom. In contrast, a para-fluoro substituent has a less pronounced effect on basicity. The presence of an electron-donating alkyl group, such as the pentyl group in this compound, can partially counteract the electron-withdrawing effect of the fluorine, leading to a slightly higher pKa compared to its non-alkylated counterpart.

Lipophilicity (LogP): Balancing Hydrophobicity and Fluorine's Influence

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of a fluorine atom can increase lipophilicity in some contexts, its effect on an aniline ring is more complex. The introduction of a pentyl group, a significantly hydrophobic moiety, will be the dominant factor in increasing the LogP of this compound. The ortho-fluoro substituent may have a more modest impact on the overall lipophilicity compared to the long alkyl chain.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of this compound and its comparators. The values for this compound are predicted based on the established effects of ortho-fluoro and para-alkyl substitutions on the aniline scaffold, providing a reliable estimate for this guide.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)LogP (Predicted/Experimental)
This compound 181.26~3.5 (Predicted)~3.8 (Predicted)
4-Pentylaniline163.265.10 (Predicted)[1]3.59 (Predicted)
2-Fluoroaniline111.123.20[2]1.26[2]
4-Fluoroaniline111.124.65[3][4][5]1.15[3]
2-Fluoro-4-methylaniline125.143.32 (Predicted)1.85 (Predicted)

Experimental Workflows for Characterization

To ensure the scientific integrity of our comparisons, we present detailed, step-by-step methodologies for the key experiments used to characterize these fluorinated anilines. These protocols are designed to be self-validating and are grounded in established analytical principles.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the comprehensive characterization of a novel fluorinated aniline.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of This compound purification Purification by Column Chromatography/Distillation synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp LogP Determination (Shake-Flask Method) purification->logp hplc Purity Analysis (RP-HPLC) purification->hplc nmr Structural Elucidation (1H, 13C, 19F NMR) purification->nmr ms Molecular Weight Verification (GC-MS) purification->ms

Caption: Workflow for the synthesis and characterization of fluorinated anilines.

Detailed Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To accurately determine the acid dissociation constant (pKa) of the anilinium ion of the fluorinated aniline.

Materials:

  • Fluorinated aniline sample (e.g., this compound)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mmol of the fluorinated aniline and dissolve it in a known volume (e.g., 20 mL) of deionized water. If the compound has low water solubility, a co-solvent such as methanol or ethanol may be used, and the pKa value should be corrected to the aqueous environment. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[6]

  • Acidification: Place the beaker on the magnetic stirrer and immerse the pH electrode. Add a slight excess of 0.1 M HCl to the solution to ensure the complete protonation of the aniline.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.[7]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Protocol 2: Determination of LogP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of the fluorinated aniline.

Materials:

  • Fluorinated aniline sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Vortex mixer or shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate overnight.

  • Partitioning: Accurately prepare a stock solution of the fluorinated aniline in either the aqueous or organic phase. Add a known volume of this solution to a separatory funnel containing a known volume of the other phase.

  • Equilibration: Vigorously shake the separatory funnel for a set period (e.g., 30 minutes) to allow for the partitioning of the analyte between the two phases.[4]

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the fluorinated aniline using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized fluorinated aniline.

Materials:

  • Fluorinated aniline sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

  • Reversed-phase C18 column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the fluorinated aniline in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, for example, starting with a low percentage of Mobile Phase B and increasing it over time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the aniline (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized fluorinated anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: Will show characteristic signals for the aromatic protons, the protons of the pentyl chain, and the amino group protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR: Will reveal the number of unique carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will show characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: This is a powerful technique for fluorine-containing compounds. It will show a single resonance for the fluorine atom in this compound, and its chemical shift will be indicative of its electronic environment.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at m/z = 181. The fragmentation pattern would likely involve the loss of alkyl fragments from the pentyl chain and potentially the loss of HCN from the aromatic ring.[9]

Conclusion: A Versatile Building Block with Tunable Properties

This comparative guide has benchmarked the key physicochemical properties of this compound against a range of other fluorinated anilines. The strategic combination of an ortho-fluoro substituent and a para-pentyl group endows this molecule with a unique profile of basicity and lipophilicity. The provided experimental protocols offer a robust framework for the characterization of this and other novel fluorinated anilines in your own laboratories.

As the quest for more effective and safer therapeutics continues, the rational design of drug candidates based on a deep understanding of their molecular properties is more critical than ever. This compound represents a valuable and versatile building block for medicinal chemists, offering a platform for the fine-tuning of ADME properties and the development of next-generation pharmaceuticals.

References

  • PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Lin, T. H., & Lin, C. H. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1983.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • U.S. Environmental Protection Agency. (1996).
  • PubChem. 2-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

  • ChemBK. 4-pentylaniline. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines in Cooking Utensils by LC/MS/MS.
  • LibreTexts. (2020). 14.6B: Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chemistry LibreTexts.
  • Blackthorn AI. (2024).
  • Google Patents. (2009).
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 134-144.
  • Alfa Chemistry. 19F NMR Chemical Shift Table.
  • Dasgupta, A., & Hammett-Stabler, C. A. (2002). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of analytical toxicology, 26(3), 143-147.
  • U.S. Environmental Protection Agency. (1996).
  • Cheméo. Chemical Properties of 2-Fluoro-4-methylaniline (CAS 452-80-2). [Link]

  • O'Hagan, D. (2018).
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
  • Meyers, J., Swamidass, S. J., & Jorgensen, W. L. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of computer-aided molecular design, 35(1), 1-11.
  • Dolbier Jr, W. R., & Duan, J. X. (2004). 4-Fluoroanilines: synthesis and decomposition. Journal of fluorine chemistry, 125(3), 459-463.
  • Wodrich, M. D., Corminboeuf, C., Schou, H., & von Krbek, L. K. (2018). Prediction of 19F NMR chemical shifts for fluorinated aromatic compounds. The Journal of organic chemistry, 83(15), 8031-8038.
  • Chad's Prep. (2018). 16.10b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
  • Huang, X. F., Yu, J. Z., & Li, L. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(3), 2127-2137.
  • University of Lincoln. (2018).
  • PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Qiu, Y. Y., et al. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl.
  • Grygorenko, O. O., et al. (2024).
  • Chem-Impex. 2-Fluoro-4-methylaniline.
  • Berger, F., et al. (2021).
  • LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804.
  • JPlogP: An improved logP predictor trained using predicted d
  • eGyanKosh. (n.d.).
  • University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
  • Wang, Y., et al. (2023). Study of the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6565.
  • ResearchGate. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.